molecular formula C10H18O4 B14272167 4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol;formic acid CAS No. 146464-72-4

4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol;formic acid

Katalognummer: B14272167
CAS-Nummer: 146464-72-4
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: HRQREVKOABBCDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol;formic acid is a complex organic compound with a unique structure that includes an oxirane ring and a formic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol typically involves the reaction of 3,3-dimethyloxirane with 2-methylbut-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol involves its interaction with molecular targets and pathways within biological systems. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The formic acid moiety may also contribute to its activity by participating in acid-base reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3,3-Dimethyloxiran-2-yl)-2,2-dimethylpropionic acid
  • 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-4-methoxyfuro[3,2-g]chromen-7-one

Uniqueness

4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol is unique due to its specific structure, which includes both an oxirane ring and a formic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

146464-72-4

Molekularformel

C10H18O4

Molekulargewicht

202.25 g/mol

IUPAC-Name

4-(3,3-dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol;formic acid

InChI

InChI=1S/C9H16O2.CH2O2/c1-7(6-10)4-5-8-9(2,3)11-8;2-1-3/h6,8,10H,4-5H2,1-3H3;1H,(H,2,3)

InChI-Schlüssel

HRQREVKOABBCDF-UHFFFAOYSA-N

Kanonische SMILES

CC(=CO)CCC1C(O1)(C)C.C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.